molecular formula C7H6F3NO B6175564 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol CAS No. 2551120-15-9

4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol

Cat. No.: B6175564
CAS No.: 2551120-15-9
M. Wt: 177.1
InChI Key:
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Description

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal chemistry and related fields due to their unique properties, such as increased metabolic stability and altered electronic characteristics. The presence of fluorine atoms can significantly influence the biological activity and physical properties of the compound, making it a valuable subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as 1,1-difluoroethyl chloride (CH3CF2Cl).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize cost-effective and abundant raw materials, such as 1,1-difluoroethyl chloride, and employ catalytic systems to ensure high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)-5-fluoropyridin-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1-Difluoroethyl)-5-fluoropyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to other similar compounds .

Properties

CAS No.

2551120-15-9

Molecular Formula

C7H6F3NO

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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